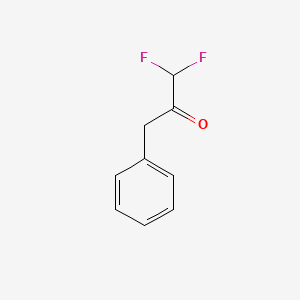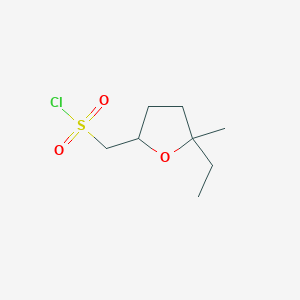
1,1-Difluoro-3-phenylpropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-3-phenylpropan-2-one is an organic compound with the molecular formula C₉H₈F₂O It is a difluorinated derivative of phenylpropanone, characterized by the presence of two fluorine atoms attached to the first carbon of the propanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Difluoro-3-phenylpropan-2-one can be synthesized through several methods. One common approach involves the reaction of phenylacetone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve the continuous flow synthesis method, which allows for better control over reaction conditions and yields. This method can utilize a fixed-bed reactor with a fluorinating catalyst to achieve high efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Difluoro-3-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated benzoic acid derivatives.
Reduction: Reduction reactions can convert it to 1,1-difluoro-3-phenylpropan-2-ol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Difluorinated benzoic acids.
Reduction: 1,1-Difluoro-3-phenylpropan-2-ol.
Substitution: Various substituted phenylpropanones.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-3-phenylpropan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a probe in studying enzyme mechanisms involving fluorinated substrates.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism of action of 1,1-difluoro-3-phenylpropan-2-one involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to inhibition or modulation of enzyme activity, making it a valuable tool in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-3-phenyl-2-propanone: A trifluorinated analog with similar chemical properties but different reactivity due to the additional fluorine atom.
1,1-Difluoro-2-phenyl-2-propanol: A difluorinated alcohol with distinct physical and chemical properties.
Phenylacetone: The non-fluorinated parent compound, which serves as a precursor in the synthesis of 1,1-difluoro-3-phenylpropan-2-one.
Uniqueness: this compound is unique due to its specific fluorination pattern, which imparts distinct reactivity and stability compared to its analogs. The presence of two fluorine atoms on the same carbon enhances its electron-withdrawing effects, making it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
1,1-difluoro-3-phenylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,9H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPOIBCUEWKMHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2432558.png)
![3-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]propanamide](/img/structure/B2432561.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2432563.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2432564.png)
![2-(3-Methyl-1,2,4-thiadiazol-5-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2432567.png)
![ethyl 3-{9H-pyrido[3,4-b]indol-3-yl}propanoate](/img/structure/B2432568.png)
![(Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2432569.png)
![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-3,4-dimethylaniline](/img/structure/B2432573.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(tetrazol-1-yl)benzamide;hydrochloride](/img/structure/B2432574.png)


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide](/img/structure/B2432580.png)
